rac cis-Paroxetine Hydrochloride

Description

Historical Context of Selective Serotonin (B10506) Reuptake Inhibitors

The journey to develop Selective Serotonin Reuptake Inhibitors (SSRIs) was born out of a need for more targeted and tolerable treatments for depression and other mood disorders. nih.govwww.nhs.uk Prior to the 1980s, the primary pharmacological options were Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs). nih.gov While effective for some, these earlier drug classes were associated with a broad range of side effects due to their non-selective interaction with various neurotransmitter systems. nih.gov

The monoamine hypothesis of depression, which posited that a deficiency in neurotransmitters like serotonin was a key factor in the condition, guided researchers to seek compounds that could selectively target the serotonin system. rsc.org The goal was to inhibit the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft and enhancing neurotransmission. hres.ca This led to the rational design of the first SSRIs. nih.gov Fluoxetine was a pioneering drug in this new class, demonstrating the viability of this selective approach. imrpress.com Following this, other SSRIs, including the phenylpiperidine derivative paroxetine (B1678475), were developed and introduced. imrpress.comeuropa.eu These new agents offered a more favorable side effect profile compared to their predecessors, marking a significant milestone in psychopharmacology. nih.gov

Chemical Structural Class of Paroxetine and its Stereoisomers

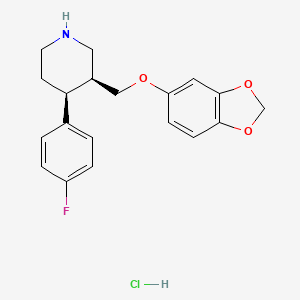

Paroxetine is chemically classified as a phenylpiperidine derivative. hres.camdpi.commdpi.com Its core structure features a piperidine (B6355638) ring, a key scaffold in many neurologically active compounds. nih.gov The molecule contains two chiral centers at the 3 and 4 positions of the piperidine ring. nih.govgoogle.com This structural feature means that paroxetine can exist as four distinct stereoisomers: a pair of trans enantiomers and a pair of cis enantiomers. nih.govresearchgate.net

The therapeutic agent used in medicine is the single (-)-trans-(3S,4R) enantiomer, which is the most pharmacologically active isomer. nih.govgoogle.com The subject of this article, rac cis-Paroxetine Hydrochloride , refers to the racemic mixture of the two cis enantiomers, specifically the (3R,4R) and (3S,4S) isomers, in its hydrochloride salt form. nih.govnih.govguidechem.com While the trans isomer is the active drug, the cis isomers are considered impurities in the synthesis of the final pharmaceutical product. nih.govresearchgate.net The synthesis of paroxetine often involves steps to specifically create the trans configuration or to separate it from the cis isomers. researchgate.netpharm.or.jpnih.govgoogle.com

Below is a data table detailing some of the physicochemical properties of a cis-paroxetine hydrochloride isomer.

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | nih.gov |

| Molecular Formula | C₁₉H₂₁ClFNO₃ | nih.gov |

| Molecular Weight | 365.8 g/mol | nih.gov |

| CAS Number | 105813-04-5 | nih.gov |

| Appearance | White Crystalline Powder | guidechem.com |

| Solubility | Soluble in water | guidechem.com |

Significance of Stereochemistry in Pharmaceutical Research

The case of paroxetine and its isomers underscores the critical importance of stereochemistry in pharmaceutical research and drug development. Stereoisomers, particularly enantiomers, can exhibit profoundly different pharmacological and toxicological profiles even though they have the same chemical formula and connectivity. nih.govresearchgate.net One enantiomer of a chiral drug may be therapeutically active, while the other could be inactive or even contribute to undesirable side effects. nih.gov

In the context of paroxetine, the (-)-trans-(3S,4R) isomer is a potent inhibitor of serotonin reuptake, which is the basis of its therapeutic effect. nih.govresearchgate.net In contrast, the other stereoisomers, including the components of this compound, are significantly less active. nih.gov This stereoselectivity is a fundamental principle in pharmacology, as the three-dimensional shape of a drug molecule dictates its ability to bind to its biological target, such as an enzyme or receptor. researchgate.net

The development of single-enantiomer drugs, like the approved form of paroxetine, is a common strategy in the pharmaceutical industry to optimize efficacy and safety. researchgate.netubc.ca This requires sophisticated and often complex stereoselective synthesis or chiral resolution techniques to isolate the desired enantiomer from a racemic or diastereomeric mixture. researchgate.netrsc.orgacs.org Therefore, understanding the distinct properties of each stereoisomer, such as this compound, is crucial for ensuring the purity, quality, and safety of the final active pharmaceutical ingredient. nih.govresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

105813-03-4 |

|---|---|

Molecular Formula |

C19H21ClFNO3 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |

InChI Key |

GELRVIPPMNMYGS-SQQLFYIASA-N |

Isomeric SMILES |

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of Rac Cis Paroxetine Hydrochloride

Chiral Analytical Techniques

A variety of sophisticated analytical methods are utilized to separate, identify, and quantify the stereoisomers of paroxetine (B1678475). These techniques are essential for controlling the chiral purity of the drug substance.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of chiral compounds. For paroxetine, this is typically achieved by using a chiral stationary phase (CSP) that can differentiate between the stereoisomers.

The separation of paroxetine's four stereoisomers (cis and trans pairs) is a significant analytical challenge due to their structural similarity. researchgate.net Various types of CSPs have been investigated to achieve this separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven effective. nih.govmdpi.com For instance, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the enantiomeric separation of paroxetine. nih.gov Another effective CSP is based on ovomucoid, a glycoprotein, which has demonstrated high sensitivity and resolution for separating (-)-trans-paroxetine from its (+)-trans enantiomer. nih.gov The choice of mobile phase, often a mixture of an organic solvent like ethanol (B145695) or methanol (B129727) with an aqueous buffer and an amine modifier like diethylamine, is crucial for optimizing selectivity and resolution. mdpi.com

An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive (CMPA) with a conventional achiral column, such as a C18 reversed-phase column. popline.orgresearchgate.net Cyclodextrins and their derivatives are commonly used CMPAs for this purpose. For paroxetine, carboxymethyl-β-cyclodextrin has been successfully employed as a CMPA. popline.orgnih.gov The cyclodextrin (B1172386) is added to the mobile phase, where it forms transient diastereomeric complexes with the paroxetine enantiomers. These complexes have different stabilities, leading to different retention times on the achiral column and thus enabling their separation. researchgate.netnih.gov This method allows for the simultaneous separation of both the trans and cis isomers of paroxetine and its intermediates. popline.orgnih.gov

Developing and validating an HPLC method is essential to ensure its reliability for assessing the stereoisomeric purity of paroxetine. nih.govresearchgate.net The validation process, guided by International Conference on Harmonisation (ICH) guidelines, assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For example, a validated HPLC method using an ovomucoid CSP was shown to be five times more sensitive than previously recommended procedures, with an LOD of 5 ng/mL and an LOQ of 16 ng/mL for the (+)-trans-paroxetine enantiomer. nih.gov Another study developed a reversed-phase HPLC method for paroxetine tablets with a linearity range of 2-10 µg/mL and a recovery of 99.53%. researchgate.net These validated methods are crucial for quality control in pharmaceutical formulations. nih.govjbino.com

Table 1: HPLC Method Validation Parameters for Paroxetine Analysis

| Parameter | Finding | Chromatographic Conditions | Source |

|---|---|---|---|

| Linearity (Range) | 2-10 µg/mL (r² = 0.9999) | Welchrom C18 column; Mobile Phase: Phosphate buffer (pH 6.8)/Acetonitrile (50:50 v/v); Detection: 260 nm | researchgate.net |

| Limit of Detection (LOD) | 5 ng/mL for (+)-trans-paroxetine | Ovomucoid stationary phase | nih.gov |

| Limit of Quantification (LOQ) | 16 ng/mL for (+)-trans-paroxetine | Ovomucoid stationary phase | nih.gov |

| Accuracy (% Recovery) | 99.53 ± 0.6327 % | Welchrom C18 column; Mobile Phase: Phosphate buffer (pH 6.8)/Acetonitrile (50:50 v/v) | researchgate.net |

| Precision (% RSD) | < 2% for all key parameters | Welchrom C18 column; Mobile Phase: Phosphate buffer (pH 6.8)/Acetonitrile (50:50 v/v) | researchgate.net |

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. This technique has been applied to different crystalline forms (polymorphs) of (-)-trans-paroxetine hydrochloride. oup.comoup.com Studies have identified two main polymorphic forms, Form I (a hemihydrate) and Form II (a propan-2-ol solvate, which was later suggested to be a nonstoichiometric hydrate). oup.comnih.govacs.org Both forms crystallize in the monoclinic space group P2₁. oup.comoup.com The crystal structure analysis confirms the (-)-trans configuration and reveals the precise conformation of the piperidine (B6355638) ring and the spatial arrangement of the phenyl and benzodioxol groups. oup.comelifesciences.org

Table 2: Crystallographic Data for (-)-trans-Paroxetine Hydrochloride Polymorphs

| Parameter | Form I (Hemihydrate) | Form II (Solvate/Nonstoichiometric Hydrate) | Source |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | oup.comoup.com |

| Space Group | P2₁ | P2₁ | oup.comoup.com |

| a (Å) | 14.5888(10) | 11.6504(7) | oup.comoup.com |

| b (Å) | 10.1591(7) | 5.7374(3) | oup.comoup.com |

| c (Å) | 13.0255(10) | 16.4107(10) | oup.comoup.com |

| β (°) | 107.095(3) | 90.959(2) | oup.comoup.com |

| Volume (ų) | 1845.2(2) | 1096.79(11) | oup.comoup.com |

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are valuable tools for stereochemical analysis. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly useful in this regard. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques like COSY, HSQC, and NOESY, can be used to assign the relative stereochemistry (cis or trans) of the substituents on the piperidine ring. google.combiorxiv.org The coupling constants (J values) between protons on the chiral carbons are indicative of their dihedral angles, which differ between the cis and trans isomers. elifesciences.orgbiorxiv.org

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since enantiomers have mirror-image CD spectra, this technique is highly sensitive to stereochemistry. A validated CD method has been developed for the quantitative analysis of paroxetine without prior separation of the enantiomers, demonstrating its utility for purity assessment. nih.gov

Table 3: Spectroscopic Data for Stereochemical Assignment of Paroxetine

| Technique | Application | Key Findings | Source |

|---|---|---|---|

| NMR (¹H, ¹³C, 2D) | Assignment of relative stereochemistry (cis/trans) | Analysis of chemical shifts (δ) and coupling constants (J values) allows differentiation between isomers. NOESY experiments help confirm spatial proximities. | google.com |

| Circular Dichroism (CD) | Quantitative analysis and purity assessment | A validated method allows for rapid and sensitive quantitation of paroxetine, leveraging its chiral properties. | nih.gov |

| FT-IR | Differentiation of polymorphic forms | Spectroscopic data can distinguish between different crystal forms (e.g., Form I and Form II) of paroxetine hydrochloride. | nih.gov |

| Mass Spectrometry (MS) | Structural confirmation | Provides molecular weight and fragmentation patterns that confirm the chemical structure. Used in conjunction with LC for LC-MS/MS bioanalytical methods. | nih.govualberta.ca |

Diastereomeric and Enantiomeric Purity Analysis of rac cis-Paroxetine Hydrochloride

The stereochemical complexity of paroxetine, which possesses two chiral centers, gives rise to four distinct stereoisomers: a pair of trans-enantiomers and a pair of cis-enantiomers. nih.govnih.gov While the therapeutically active ingredient is the (-)-trans isomer, the racemic cis-paroxetine hydrochloride, comprising the (+)-cis and (-)-cis enantiomers, is considered a significant process-related impurity. nih.govresearchgate.net Its presence must be carefully monitored and controlled to ensure the quality and purity of the final drug substance. The analysis of these isomeric impurities involves sophisticated chromatographic and spectroscopic techniques designed to resolve and quantify these closely related molecular structures.

Quantification of Isomeric Impurities

The accurate quantification of diastereomeric and enantiomeric impurities within paroxetine hydrochloride is critical. The cis-isomers, in particular, are challenging to separate from the desired trans-isomers due to their high structural similarity. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques employed for this purpose, often utilizing chiral stationary phases (CSPs) to achieve separation. nih.govnih.gov

Several types of CSPs have been successfully applied, including those based on polysaccharides like amylose and cellulose derivatives, as well as protein-based columns such as ovomucoid phases. nih.govmdpi.com The choice of the stationary phase, combined with the optimization of the mobile phase composition, is paramount for achieving adequate resolution between all four stereoisomers. For instance, studies have shown that amylose tris(3,5-dimethylphenylcarbamate) based columns are effective for separating paroxetine enantiomers. nih.govmdpi.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure reliability. chromatographyonline.com This includes establishing the method's linearity, precision, accuracy, and sensitivity. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters; for example, one validated HPLC method reported an LOQ of 16 ng/mL for paroxetine enantiomers, demonstrating high sensitivity. nih.govresearchgate.net SFC methods have also been shown to be highly sensitive, with LODs around 0.05 μg·mL⁻¹, corresponding to approximately 0.005% of the active ingredient in the sample solution. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative approach. While NMR cannot directly distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce chemical shift differences, allowing for the quantification of enantiomeric purity without the need for chromatographic separation. libretexts.orgacs.org

| Technique | Stationary Phase / Column Details | Mobile Phase Example | Key Research Findings |

|---|---|---|---|

| HPLC | Ovomucoid-based chiral stationary phase | Not specified | Achieved enantioseparation of trans-paroxetine isomers with a low LOQ of 16 ng/mL. nih.govresearchgate.net |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Ethanol:water:diethylamine (80:20:0.1, v/v/v) | Method could separate the enantiomers of paroxetine from each impurity examined. nih.govmdpi.com |

| SFC | Polysaccharide-based chiral stationary phases | Not specified | A rapid and sensitive method for the simultaneous determination of chiral and achiral impurities, capable of quantifying impurities not detected by reference RPLC methods. nih.gov |

| NMR | Not applicable (uses Chiral Solvating Agent) | CDCl₃ with (R)-1,1'-bi-2-naphthol as CSA | Demonstrated the ability to determine enantiomeric purity by forming transient diastereomeric complexes, yielding distinct NMR spectra. libretexts.org |

Resolution of Analytical Discrepancies in Impurity Profiling

Impurity profiling of paroxetine hydrochloride is not without its challenges, and analytical discrepancies can arise from several sources. The high degree of structural similarity among the stereoisomers and related compounds makes their separation inherently difficult, potentially leading to co-elution issues where two or more compounds elute as a single peak in a chromatogram. nih.gov

One significant source of discrepancy is the degradation of the analyte during the analytical procedure itself. A notable example is the formation of a paroxetine-lactose adduct when lactose (B1674315) is used as an excipient in tablet formulations. nifdc.org.cn This adduct, formed via a Maillard reaction in the sample diluent, can appear as an unknown impurity peak (e.g., at a relative retention time of 0.55), leading to an overestimation of the true impurity content. Investigators found that optimizing the pH of the sample diluent could control the formation of this artifact, allowing for an accurate measurement of the actual impurities in the product. nifdc.org.cn

Another challenge is ensuring method sensitivity is adequate for detecting and quantifying impurities at the required low levels (e.g., ≤0.15% as per ICH guidelines). Discrepancies in quantification can occur if the method's response factor for a given impurity is not accurately determined.

Strategies to resolve these discrepancies are multifaceted and central to robust analytical method development:

Method Optimization: Systematically screening combinations of column chemistries (e.g., C18, phenyl-hexyl), mobile phase organic modifiers (e.g., acetonitrile, methanol), and pH can resolve co-eluting peaks. chromatographyonline.com Gradient optimization is a powerful tool to separate structurally similar compounds.

Forced Degradation Studies: Exposing the drug substance to stress conditions (acid, base, oxidation, heat, light) helps to generate potential degradation products. semanticscholar.org This allows for the development of stability-indicating methods that can separate the active ingredient from any impurities that may form over time or under stress.

Advanced Detection: The use of mass spectrometry (MS) in conjunction with liquid chromatography (LC-MS) is invaluable for identifying unknown peaks. nifdc.org.cnsemanticscholar.org By providing mass-to-charge ratio data and fragmentation patterns, MS can elucidate the structure of an unknown impurity, as was the case with the paroxetine-lactose adduct. nifdc.org.cn

System Suitability Testing: Regular use of reference standards and system suitability tests validates that the analytical system is performing correctly before sample analysis. This includes verifying parameters like resolution between critical pairs of peaks, theoretical plates, and tailing factor, ensuring the method remains suitable for its intended purpose. google.com

| Analytical Discrepancy | Potential Cause | Resolution Strategy |

|---|---|---|

| Appearance of a new, unknown impurity peak | Formation of an artifact during sample preparation (e.g., paroxetine-lactose adduct). nifdc.org.cn | Optimize sample preparation conditions (e.g., adjust pH of diluent). Use LC-MS to identify the structure of the unknown peak. nifdc.org.cn |

| Co-elution of isomers or impurities | Insufficient chromatographic resolution due to high structural similarity. nih.gov | Optimize mobile phase composition and gradient. Screen different chiral stationary phases. Employ an alternative technique like SFC. nih.gov |

| Inaccurate quantification of a known impurity | Incorrect relative response factor (RRF); method not sensitive enough at low concentrations. | Validate the method's LOQ and linearity. Precisely determine and validate the RRF for each impurity against a certified reference standard. |

| Poor reproducibility of results | Variability in column performance, mobile phase preparation, or instrument conditions. | Implement rigorous system suitability tests. Ensure proper column maintenance and equilibration. Use precise and consistent procedures for mobile phase preparation. nih.gov |

Preclinical Pharmacological and Biochemical Characterization in Vitro and in Vivo Non Human Models

Receptor Binding Kinetics and Selectivity Profiles

Affinity for Serotonin (B10506) Transporter (SERT/SLC6A4) in Comparison to trans-Paroxetine

rac-cis-Paroxetine hydrochloride is a potent and highly selective inhibitor of the serotonin transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4). nih.govwikipedia.orgnih.gov This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action. nih.gov By blocking SERT, paroxetine (B1678475) increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

In vitro studies have demonstrated the high affinity of paroxetine for SERT. pharmgkb.org For instance, one study reported a dissociation constant (Kd) of 72 pM for paroxetine binding to the human placental serotonin transporter. nih.gov Paroxetine is considered the most potent inhibitor of serotonin reuptake among all selective serotonin reuptake inhibitors (SSRIs), with a Ki value of 65 pmol/L. nih.gov In rats, a dose equivalent to 20 mg of paroxetine administered daily was found to occupy approximately 88% of serotonin transporters in the prefrontal cortex after four weeks. wikipedia.org

The stereochemistry of the paroxetine molecule, specifically the cis versus trans configuration, influences its biological activity. While detailed comparative binding affinity data for rac-cis-paroxetine versus trans-paroxetine is not extensively available in the provided results, the focus on the cis isomer in therapeutic formulations suggests it is the more active or desirable form for SERT inhibition. nih.gov The "rac-trans" designation indicates a racemic mixture of enantiomers with a trans-configuration at the piperidine (B6355638) ring, which can present challenges in chiral separation.

Assessment of Binding to Other Neurotransmitter Receptors (e.g., Norepinephrine (B1679862), Dopamine (B1211576), Muscarinic Cholinergic, Histamine)

While the primary pharmacological action of rac-cis-paroxetine hydrochloride is the potent and selective inhibition of the serotonin transporter, its binding affinity for other neurotransmitter receptors has also been evaluated. In vitro radioligand binding studies have shown that paroxetine possesses only a very weak affinity for norepinephrine and dopamine transporters. nih.gov It has a low affinity for the human dopamine transporter. nih.gov

Furthermore, paroxetine exhibits minor affinity for alpha1-, alpha2-, and beta-adrenergic, dopamine D2, and histamine (B1213489) (H1) receptors. nih.govnih.gov It does, however, show some antagonism at cholinergic muscarinic receptors. nih.govscience.gov This weak antimuscarinic activity may contribute to certain side effects. nih.gov The high selectivity for SERT over other neurotransmitter transporters and receptors is a defining characteristic of paroxetine and other SSRIs, distinguishing them from older classes of antidepressants like tricyclic antidepressants (TCAs) which often have significant effects on multiple receptor systems. uni-muenchen.de

Table 1: Receptor Binding Profile of Paroxetine

| Receptor/Transporter | Affinity/Activity | Reference |

| Serotonin Transporter (SERT) | High affinity, potent inhibitor | nih.govwikipedia.org |

| Norepinephrine Transporter (NET) | Very weak affinity/inhibition | nih.gov |

| Dopamine Transporter (DAT) | Very weak affinity/inhibition | nih.govnih.gov |

| Alpha-1 Adrenergic Receptor | Minor affinity | nih.gov |

| Alpha-2 Adrenergic Receptor | Minor affinity | nih.gov |

| Beta-Adrenergic Receptor | Minor affinity | nih.gov |

| Dopamine D2 Receptor | Weak antagonist | nih.gov |

| Histamine H1 Receptor | Weak antagonist | nih.gov |

| Muscarinic Cholinergic Receptor | Antagonist | nih.govscience.gov |

Enzyme Inhibition and Induction Studies (In Vitro)

Inhibition of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4, CYP1A2, CYP2C19) by rac cis-Paroxetine Hydrochloride

rac-cis-Paroxetine hydrochloride is a significant inhibitor of several cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of drugs. semanticscholar.org The most notable interaction is with CYP2D6. semanticscholar.orgnih.govmdpi.comenghusen.dk Paroxetine is both a substrate and a potent inhibitor of this isoenzyme. pharmgkb.orgmdpi.com Its inhibitory constant (Ki) for CYP2D6 is reported to be 0.065 µM, making it one of the most potent inhibitors of this enzyme among all antidepressants. nih.govmdpi.com

Paroxetine also inhibits other CYP450 isoforms, although generally to a lesser extent than CYP2D6. It has been shown to inhibit CYP3A4, CYP1A2, and CYP2C19. nih.govmdpi.com Studies have identified CYP1A2, CYP2C19, CYP2D6, and CYP3A4 as being involved in the metabolism of paroxetine to its catechol metabolite. nih.gov While CYP2D6 is the primary enzyme for high-affinity metabolism, CYP3A4 is considered a major contributor at lower affinities. nih.gov The involvement of CYP1A2 may be significant in some individuals, whereas the role of CYP2C19 is likely limited. nih.gov In vitro studies have reported IC50 values for paroxetine's inhibition of various CYP isoforms, though these can vary between studies. For example, one study found an IC50 value of 70 µM for CYP2C19. fda.gov Another study indicated that paroxetine did not appear to inhibit CYP1A2 or CYP2C19. enghusen.dk

Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by Paroxetine

| CYP450 Isoform | Inhibitory Effect | Ki/IC50 Value | Reference |

| CYP2D6 | Potent Inhibitor | Ki = 0.065 µM | nih.govmdpi.com |

| CYP3A4 | Inhibitor | - | nih.govmdpi.com |

| CYP1A2 | Weak or no inhibition | - | nih.govenghusen.dk |

| CYP2C19 | Weak or no inhibition | IC50 = 70 µM | nih.govenghusen.dkfda.gov |

Mechanism-Based Inhibition of CYP2D6

The inhibition of CYP2D6 by paroxetine is not solely competitive; it also exhibits mechanism-based inhibition. wikipedia.orgnih.gov This means that paroxetine is metabolized by CYP2D6 to an intermediate that then forms a tight, often irreversible, complex with the enzyme, leading to its inactivation. nih.gov This is consistent with the presence of a methylenedioxy substituent in the paroxetine molecule, a chemical group known to be associated with mechanism-based inactivation of cytochrome P450 enzymes. nih.gov

Studies have shown that preincubation of paroxetine with human liver microsomes leads to a time-dependent and concentration-dependent inactivation of CYP2D6 activity. nih.gov One study demonstrated an approximately 8-fold reduction in the IC50 value for paroxetine's inhibition of CYP2D6 after preincubation (from 2.54 µM to 0.34 µM). nih.gov The kinetic parameters for this mechanism-based inhibition were determined to be a maximal inactivation rate constant (kinact) of 0.17 min-1 and an inhibitor concentration required for half-maximal inactivation (KI) of 4.85 µM. nih.gov Spectral analysis has shown an increase in absorbance at 456 nm when CYP2D6 is incubated with paroxetine, which is indicative of the formation of a metabolite-intermediate complex with the heme iron of the enzyme. nih.gov

Interaction with Efflux Transporters (e.g., P-glycoprotein)

rac-cis-Paroxetine hydrochloride interacts with the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govmdpi.com P-gp is an important transporter found in various tissues, including the blood-brain barrier, where it plays a role in limiting the entry of certain substances into the brain. mdpi.com Paroxetine is both a substrate and an inhibitor of P-gp. nih.govmdpi.com

As a substrate, paroxetine is actively transported by P-gp, which can influence its distribution and concentration in the brain. nih.gov As an inhibitor, paroxetine can block the function of P-gp, potentially affecting the transport of other drugs that are also P-gp substrates. nih.gov In vitro studies have shown that paroxetine inhibits P-gp activity, with one study reporting an IC50 value of 29.8 µM, which is comparable to the well-known P-gp inhibitor quinidine. nih.govnih.gov Approximately 95% of paroxetine is bound to plasma proteins, with P-glycoprotein being a primary binding partner.

Metabolic Pathways and Metabolite Identification (Preclinical)

The preclinical metabolism of this compound is a complex process primarily occurring in the liver. It involves a series of biotransformation reactions that convert the parent drug into more polar, readily excretable compounds. These metabolic pathways are crucial for understanding the compound's pharmacokinetic profile.

Characterization of Metabolites Formed by Hepatic Enzymes

In preclinical models, paroxetine undergoes extensive first-pass metabolism in the liver following oral absorption. mdpi.comnih.gov The initial and principal metabolic pathway is the oxidation of the methylenedioxy group. mdpi.comnih.govnih.gov This reaction, catalyzed by hepatic enzymes, involves the demethylenation of the methylenedioxy phenyl group, leading to the formation of an unstable catechol intermediate. mdpi.comresearchgate.netnih.gov

This catechol intermediate is then subject to further biotransformation, primarily through O-methylation by catechol-O-methyltransferase (COMT), resulting in the formation of two major metabolites: M-I and M-II. pharmgkb.orgmdpi.com These metabolites are essentially conjugates of the catechol intermediate. pharmgkb.orgmdpi.com Subsequent metabolism can also produce other polar metabolites, such as M-III. pharmgkb.orgmdpi.com The majority of these metabolites are pharmacologically inactive, possessing significantly less potency than the parent compound in inhibiting serotonin uptake. mdpi.comfda.govdrugbank.com Data indicates that the metabolites have no more than 1/50th the potency of paroxetine. fda.gov These polar and conjugated products are then readily cleared from the body. fda.govdroracle.ai

| Metabolite ID | Chemical Name | Description |

| Catechol Intermediate | (3S,4R)-4-(4-fluorophenyl)-3-(3,4-dihydroxyphenoxymethyl)piperidine | An unstable intermediate formed by the demethylenation of the methylenedioxy group of paroxetine. mdpi.comresearchgate.netnih.gov |

| M-I (BRL 36610) | (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine | A major metabolite formed by the O-methylation of the catechol intermediate. pharmgkb.orgmdpi.com |

| M-II (BRL 36583) | (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine | A major metabolite formed by the O-methylation of the catechol intermediate. pharmgkb.orgmdpi.com |

| M-III (BRL 35961) | (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Another identified polar metabolite of paroxetine. nih.govpharmgkb.orgmdpi.com |

Role of Specific Cytochrome P450 Enzymes in cis-Paroxetine Metabolism

The metabolism of cis-paroxetine is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com

Primary Role of CYP2D6: In vitro and in vivo non-human studies have conclusively identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the initial demethylenation of paroxetine to its catechol intermediate. mdpi.comnih.govnih.govpharmgkb.orgmdpi.com The rate of this metabolic process is significantly higher in liver microsomes from extensive metabolizers of debrisoquine (B72478) (a probe for CYP2D6 activity) compared to poor metabolizers. nih.govnih.gov The kinetics of paroxetine elimination are characterized by a high-affinity, saturable process that is directly correlated with CYP2D6 activity. pharmgkb.org

Minor Contributing CYP Isoforms: While CYP2D6 is the major player, other CYP isoforms contribute to a lesser extent to the metabolism of paroxetine, particularly when CYP2D6 activity is saturated or impaired. pharmgkb.orgfrontiersin.org In vitro experiments have implicated the involvement of CYP3A4, CYP1A2, and CYP2C19. pharmgkb.org The relative contribution of these enzymes to the formation of the paroxetine catechol has been ranked as follows: CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.org In individuals with deficient CYP2D6 activity, enzymes like CYP3A4 and CYP1A2 are likely to play a more significant role in paroxetine metabolism. pharmgkb.org

| Enzyme | Role in Paroxetine Metabolism | Level of Contribution |

| CYP2D6 | Catalyzes the primary metabolic step of demethylenation to form the catechol intermediate. mdpi.comnih.govpharmgkb.org | Major |

| CYP3A4 | Contributes to the formation of the paroxetine catechol, especially in CYP2D6-impaired individuals. pharmgkb.orgfrontiersin.org | Minor |

| CYP1A2 | Plays a minor role in paroxetine metabolism. pharmgkb.orgfrontiersin.org | Minor |

| CYP2C19 | Has a very minor involvement in the formation of the catechol intermediate. pharmgkb.org | Very Minor |

| CYP2B6 | Also implicated in paroxetine metabolism. mdpi.comnih.gov | Minor |

Metabolic Inactivation Profiles of cis-Paroxetine Metabolites

A key feature of paroxetine's interaction with hepatic enzymes is its role as a potent mechanism-based inhibitor of CYP2D6. nih.govnih.govresearchgate.net This inactivation is not caused by the parent compound directly but is a consequence of its metabolism.

The metabolism of the methylenedioxy substituent of paroxetine by CYP2D6 leads to the formation of a reactive metabolite intermediate. nih.govresearchgate.net This intermediate then forms a stable, tight but reversible complex with the heme iron atom of the CYP2D6 enzyme. mdpi.comnih.govresearchgate.net The formation of this metabolite-intermediate complex effectively inactivates the enzyme, preventing it from metabolizing further substrate molecules. droracle.ainih.govresearchgate.net Spectral analysis of CYP2D6 incubated with paroxetine shows an increase in absorbance at 456 nm, which is characteristic of the formation of such a complex. nih.govresearchgate.net

This time-dependent, mechanism-based inhibition means that the inhibitory potency of paroxetine increases with preincubation time with human liver microsomes. nih.govresearchgate.net This auto-inhibition of its own primary metabolizing enzyme is the reason for the observed non-linear pharmacokinetics of paroxetine. pharmgkb.orgfda.govfrontiersin.org As the concentration of paroxetine increases, the rate of CYP2D6 inactivation also increases, leading to a disproportionate increase in plasma concentrations of the parent drug. pharmgkb.org Studies have shown that this mechanism-based inhibition can lead to a significant inactivation of CYP2D6 in vivo. frontiersin.org

| Parameter | Value | Description |

| IC₅₀ (without preincubation) | 2.54 µM | The concentration of paroxetine that causes 50% inhibition of CYP2D6 activity without preincubation. nih.govresearchgate.net |

| IC₅₀ (with preincubation) | 0.34 µM | The concentration of paroxetine that causes 50% inhibition of CYP2D6 activity after preincubation, demonstrating time-dependent inhibition. nih.govresearchgate.net |

| K_I (Apparent) | 4.85 µM | The apparent inactivator concentration required for half-maximal inactivation of CYP2D6. nih.govresearchgate.net |

| k_inact (Apparent) | 0.17 min⁻¹ | The maximal rate constant of inactivation of CYP2D6 by paroxetine. nih.govresearchgate.net |

Preclinical Pharmacokinetics and Disposition Non Human Models

Absorption and Distribution Studies in Animal Models

Following oral administration, paroxetine (B1678475) is generally well-absorbed in animal models. nih.gov However, it undergoes significant first-pass metabolism, which can impact its bioavailability. nih.govresearchgate.net For instance, in Grey parrots, the oral administration of paroxetine HCl dissolved in water led to a relatively slow absorption, with a maximum plasma concentration (Tmax) of 5.9 ± 2.6 hours and a low bioavailability of 31 ± 15%. nih.gov

Paroxetine exhibits extensive distribution throughout the body, a characteristic consistent with its lipophilic amine nature. mdpi.com This wide distribution includes the central nervous system. fda.govfda.gov In fact, only about 1% of the drug remains in the plasma, indicating significant tissue uptake. fda.govfda.gov The volume of distribution has been reported to vary from 3.1 to 28.0 L/kg after intravenous administration in animal models. mdpi.comnih.gov Plasma protein binding is high across species, exceeding 95%. tandfonline.com Studies in rats have shown that blood-plasma partition ratios range from 0.608 to 0.881, suggesting that paroxetine does not preferentially accumulate in red blood cells. tandfonline.com

A study investigating intranasal administration in mice revealed direct nose-to-brain delivery of paroxetine. nih.gov However, this study also highlighted dose- and sex-dependent differences in absorption and distribution, with male mice consistently showing higher plasma and brain concentrations. nih.gov

Table 1: Pharmacokinetic Parameters of Paroxetine in Animal Models

| Species | Route of Administration | Tmax (hours) | Bioavailability (%) | Volume of Distribution (L/kg) |

| Grey Parrot | Oral | 5.9 ± 2.6 | 31 ± 15 | - |

| General Animal Models | Intravenous | - | - | 3.1 - 28.0 |

Data sourced from multiple preclinical studies.

Excretion Pathways and Routes in Preclinical Species

The excretion of paroxetine and its metabolites occurs through both renal and fecal routes in preclinical species. researchgate.net After administration, a significant portion of the paroxetine dose is metabolized before excretion. fda.govfda.gov In a study involving a 30-mg oral solution dose, approximately 64% of the dose was excreted in the urine over a 10-day period, with only 2% being the unchanged parent compound. fda.govfda.gov The remaining 62% consisted of metabolites. fda.govfda.gov

Fecal excretion, likely via bile, accounts for about 36% of the dose over the same 10-day period. fda.govfda.gov This fecal matter is composed mostly of metabolites, with less than 1% being the parent paroxetine compound. fda.govfda.gov The primary metabolites are polar and conjugated products of oxidation and methylation, such as glucuronide and sulfate (B86663) conjugates, which are readily cleared from the body. fda.govfda.gov It is noteworthy that these metabolites are considered to have significantly less pharmacological activity than the parent compound, with a potency of at most 1/50th that of paroxetine in inhibiting serotonin (B10506) uptake. fda.govfda.gov

Species differences in metabolism and excretion have been observed. For example, in rats, a major metabolite is M1-glucuronide, and the primary excretion route is bile. researchgate.net

Comparative Pharmacokinetic Profiles of cis- and trans-Isomers in Animal Models

Paroxetine possesses two stereogenic centers, resulting in the potential for cis and trans diastereoisomers, each existing as a pair of enantiomers. mdpi.comresearchgate.net Preclinical studies have demonstrated that the pharmacological activity resides predominantly in the trans-isomer. mdpi.com Specifically, the (-)-trans-(3S,4R) stereoisomer is the most potent inhibitor of serotonin uptake. mdpi.comnih.gov

In contrast, the cis isomers of paroxetine are significantly less potent. mdpi.com While detailed comparative pharmacokinetic studies between the cis and trans isomers in the same animal model are not extensively reported in the provided search results, the focus on the (-)-trans isomer in therapeutic development implies a more favorable pharmacokinetic and pharmacodynamic profile.

A study on sertraline, another selective serotonin reuptake inhibitor with stereoisomers, in Wistar rats provides some insight into how isomers can behave differently in vivo. nih.gov After administering racemic sertraline, only the cis-(1S,4S) and cis-(1R,4R) enantiomers were detected in the plasma, indicating stereoselective absorption or metabolism of the trans isomers. nih.gov Furthermore, the plasma levels of cis-(1S,4S)-sertraline were higher than those of the cis-(1R,4R)-sertraline enantiomer, demonstrating stereoselective disposition. nih.gov Although this is an example with a different compound, it highlights the potential for significant pharmacokinetic differences between stereoisomers.

Investigation of Nonlinear Pharmacokinetics

Nonlinear pharmacokinetics have been observed for paroxetine in preclinical models, particularly with increasing doses and during repeated administration. fda.govfda.gov This nonlinearity is primarily attributed to the saturation of the cytochrome P450 (CYP) 2D6 enzyme, which is heavily involved in its metabolism. researchgate.netfda.govfda.gov

As the dose of paroxetine increases, this key metabolic pathway can become saturated, leading to a disproportionate increase in plasma concentrations. fda.gov This was observed in a study with Grey parrots, where repeated administration resulted in a higher rate of absorption, which was likely due to the saturation of the cytochrome P450-mediated first-pass metabolism. nih.gov

The inhibition of CYP2D6 by paroxetine itself also contributes to its nonlinear pharmacokinetic profile. bibliotekanauki.pl This auto-inhibition means that as treatment continues, the metabolism of paroxetine can be slowed, leading to accumulation and higher than expected plasma levels. pharmgkb.org This phenomenon has been noted in studies where multiple-dose pretreatment with paroxetine significantly altered the pharmacokinetic profile of co-administered drugs that are also CYP2D6 substrates. bibliotekanauki.pl A study in mice also reported nonlinear pharmacokinetics following intranasal administration. nih.gov

Structure Activity Relationship Sar Studies of Rac Cis Paroxetine Hydrochloride

Impact of Stereochemistry on Biological Activity and Potency

Paroxetine (B1678475) possesses two chiral centers, meaning it can exist as four distinct stereoisomers: two pairs of enantiomers (cis and trans diastereomers). mdpi.comnih.gov The spatial arrangement of the atoms, or stereochemistry, is a crucial factor governing the molecule's biological activity. mdpi.com The therapeutic efficacy of paroxetine is almost exclusively attributed to one specific isomer: the (-)-trans-(3S,4R) enantiomer. mdpi.comnih.govresearchgate.net This isomer is recognized as the most therapeutically active form. nih.govresearchgate.net

The concept of chirality is fundamental in pharmacology because different enantiomers of a drug can exhibit widely varying biological actions, metabolic pathways, and toxicological profiles. mdpi.com The specific three-dimensional shape of an enantiomer determines how well it fits into the binding site of a biological target, such as an enzyme or receptor. mdpi.com In the case of paroxetine, the (-)-trans-(3S,4R) configuration presents the optimal arrangement for high-affinity binding to the serotonin (B10506) transporter, leading to potent inhibition of serotonin reuptake. nih.govmdpi.com While the commercially available drug is the single (-)-trans enantiomer, preparations may contain trace amounts of its inactive enantiomer, (+)-trans-paroxetine. nih.gov

Comparison of cis- and trans-Isomer Activities

A key aspect of paroxetine's SAR is the significant difference in activity between its cis and trans diastereomers. mdpi.com Research has consistently demonstrated that the trans isomers are substantially more potent as serotonin reuptake inhibitors than the cis isomers. mdpi.com

The (-)-trans-(3S,4R)-isomer, which is the active form of the drug, displays the highest affinity for the serotonin transporter and is the most potent inhibitor of serotonin (5-HT) uptake. mdpi.com In contrast, the cis isomers are significantly less potent. mdpi.com This marked difference in activity underscores the rigid stereochemical requirements of the paroxetine binding site on the serotonin transporter. The specific spatial orientation of the 4-fluorophenyl group and the 3-((1,3-benzodioxol-5-yloxy)methyl) group in the trans configuration is essential for optimal interaction and high-affinity binding.

| Isomer Configuration | Relative Potency (Serotonin Reuptake Inhibition) |

|---|---|

| (-)-trans-(3S,4R) | High |

| (+)-trans-(3R,4S) | Low / Inactive |

| cis Isomers (racemic) | Significantly Lower than trans |

Influence of Structural Modifications on Receptor Binding and Enzyme Interaction

Structural modifications to the paroxetine molecule have provided further insights into the specific interactions that govern its binding to the serotonin transporter (SERT) and other enzymes.

Receptor Binding at the Serotonin Transporter (SERT): Structural studies have elucidated how paroxetine binds to the central site of SERT. The molecule is understood to adopt what is known as the "ABC pose," where the piperidine (B6355638) ring's secondary amine interacts with subsite A, the benzodioxol group occupies subsite B, and the fluorophenyl group fits into subsite C. biorxiv.orgelifesciences.org Specific interactions stabilize this binding, including a cation-π interaction between the piperidine's amine and the amino acid Tyr95, and a hydrogen bond with Asp98. elifesciences.org

Modifications to various parts of the molecule have been shown to affect binding affinity:

Aromatic Ring Substitution: Research has shown that stereochemical factors significantly influence the molecule's affinity for SERT. For instance, introducing a substituent into the 2-ortho-position of either the phenoxy or the phenyl aromatic rings can decrease affinity for the transporter by as much as 10 to 100 times. wikipedia.org

Halogen Substitution: To confirm the binding pose, researchers have synthesized enantiopure paroxetine analogues where the 4-fluoro group on the phenyl ring was replaced with a bromine (Br) or an iodine (I) atom. biorxiv.orgelifesciences.org These heavier halogens allowed for clearer structural determination and confirmed the ABC binding pose. Studies with these analogues, along with mutations to amino acids in the binding site (like Asn177), have provided consistent insights into how paroxetine and its derivatives bind to and inhibit the transporter. biorxiv.orgelifesciences.org

Piperidine Ring Analogues: The synthesis of tropane (B1204802) ring analogues, which feature a more rigid bicyclic structure in place of the piperidine ring, has also been explored. In these studies, the analogue with the same absolute stereochemistry as active paroxetine, (1R)-2β, 3α-4c, showed the highest affinity for the serotonin transporter, reinforcing the importance of the specific 3D arrangement of the key functional groups. nih.govebi.ac.uk

| Structural Modification | Effect on SERT Binding/Activity | Reference Compound |

|---|---|---|

| Substitution at 2-ortho-position of aromatic rings | Decreases affinity 10-100x | Paroxetine |

| Replacement of 4-fluoro with bromine or iodine | Maintains high-affinity binding, confirms ABC pose | Paroxetine |

| Replacement of piperidine with a tropane ring system | High affinity maintained with correct stereochemistry | Paroxetine |

Enzyme Interaction: Beyond its primary target, SERT, paroxetine has been identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2). Structural analysis of the GRK2-paroxetine complex shows that the drug binds to the enzyme's active site, occupying the adenine, ribose, and polyphosphate binding subsites. nih.gov This interaction is stabilized by specific hydrogen bonds. To explore this further, a rationally designed analogue, a benzolactam derivative (CCG-206584), was created. This modification, which alters the piperidine ring system, was investigated to understand and potentially improve the binding kinetics and selectivity for GRK2. nih.gov

Degradation Kinetics and Stability Research

Forced Degradation Studies of rac cis-Paroxetine Hydrochloride

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to predict the likely degradation products of an API. Studies on Paroxetine (B1678475) Hydrochloride have revealed its susceptibility to various stress conditions, including hydrolysis, oxidation, and photolysis.

Under acidic and alkaline hydrolysis, the compound shows significant degradation. Treatment with 0.1M hydrochloric acid at 80°C for 24 hours resulted in notable degradation. pharmascholars.com The compound is particularly labile to alkaline conditions, with approximately 60% degradation observed in 0.1M sodium hydroxide (B78521) at 80°C within just 2 hours. pharmascholars.com

Oxidative stress, induced by agents like hydrogen peroxide, also leads to the formation of specific impurities. semanticscholar.orgmdpi.com When exposed to 3% hydrogen peroxide, Paroxetine Hydrochloride showed mild degradation of 4-5%. pharmascholars.com In contrast, the compound demonstrated considerable stability under thermal stress, with only 15-20% degradation after exposure to dry heat at 80°C for 48 hours. pharmascholars.com Photolytic studies under UV and visible light also induced mild decomposition. pharmascholars.comnih.gov

Table 1: Summary of Forced Degradation Studies on Paroxetine Hydrochloride

| Stress Condition | Conditions | Degradation Observed | Reference |

| Acid Hydrolysis | 0.1M HCl, 80°C, 24h | Significant degradation | pharmascholars.com |

| Alkaline Hydrolysis | 0.1M NaOH, 80°C, 2h | ~60% | pharmascholars.com |

| Oxidation | 3% H₂O₂, RT, 48h | 4-5% | pharmascholars.com |

| Thermal | Dry Heat, 80°C, 48h | 15-20% | pharmascholars.com |

| Neutral (Water) | Water, 80°C, 48h | Relatively stable | pharmascholars.com |

| Photolytic | UV/Visible Light | Mild decomposition | pharmascholars.com |

Evaluation of Chemical Stability in Different Media

The chemical stability of this compound is highly dependent on the medium in which it is formulated. The compound is generally stable in acidic to neutral conditions (pH 3-5) but is prone to decomposition at a pH greater than 7. pharmascholars.com In neutral aqueous solutions, it remains relatively stable even at elevated temperatures. pharmascholars.com

A significant factor affecting stability is the interaction with pharmaceutical excipients. A notable instability arises from the Maillard reaction, a chemical reaction between the secondary amine group of paroxetine and reducing sugars like lactose (B1674315). nifdc.org.cngoogle.com This interaction can lead to the formation of a paroxetine-lactose adduct, which was identified as an unknown impurity in some tablet formulations. nifdc.org.cn This reaction is a critical consideration during formulation, as lactose is a very common excipient. google.combohrium.com The formation of this adduct was found to be dependent on the pH of the diluent used during sample preparation. nifdc.org.cn

The presence of certain excipients can also promote oxidative degradation. For instance, the combination of polyethylene (B3416737) glycols (PEGs) and iron oxides has been shown to increase the formation of N-methyl paroxetine. pharmascholars.com

Identification of Degradation Products and Pathways

Forced degradation studies have been instrumental in identifying the structure of key degradation products.

Under acidic stress (hydrochloric acid), a major degradation product was identified as (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine (Impurity-1). semanticscholar.orgmdpi.com This impurity is formed through a reaction involving the API.

Oxidative stress with hydrogen peroxide leads to the formation of a different major impurity, characterized as [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol (Impurity-2). semanticscholar.orgmdpi.com This product results from the cleavage of the ether linkage in the paroxetine molecule.

Photocatalytic degradation studies have identified other transformation products, including 4-(4-fluoro-phenyl-)-3-piperidine-methanol , which results from the loss of the benzodioxol moiety from the parent molecule. oaepublish.commdpi.com

The Maillard reaction with lactose represents another degradation pathway, leading to a paroxetine-lactose adduct . nifdc.org.cn This pathway is initiated by the condensation reaction between the secondary amine of paroxetine and the carbonyl group of lactose. nifdc.org.cnijrpr.com

Table 2: Identified Degradation Products of Paroxetine Hydrochloride

| Degradation Condition | Degradation Product Name | Resulting From | Reference |

| Acidic Hydrolysis | (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | Reaction with HCl | semanticscholar.orgmdpi.com |

| Oxidative Stress | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | Cleavage of ether linkage | semanticscholar.orgmdpi.com |

| Photocatalytic Degradation | 4-(4-fluoro-phenyl-)-3-piperidine-methanol | Loss of benzodioxol moiety | oaepublish.commdpi.com |

| Interaction with Lactose | Paroxetine-lactose adduct | Maillard Reaction | nifdc.org.cn |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations of rac cis-Paroxetine Hydrochloride

Molecular dynamics (MD) simulations offer a powerful approach to understanding the time-dependent behavior of molecules and their complexes. For paroxetine (B1678475), MD simulations have been instrumental in exploring its interaction with the human serotonin (B10506) transporter (SERT).

Simulations have been used to predict the binding pose of paroxetine within the central site of SERT. elifesciences.org While crystal structures have provided significant insights, MD simulations have been employed to explore alternative binding orientations. elifesciences.org For instance, some studies have investigated the "ABC" pose, where the piperidine (B6355638) ring occupies subsite A, the benzodioxol group is in subsite B, and the fluorophenyl group is in subsite C. elifesciences.orgnih.gov Conversely, other MD simulations and mutagenesis studies have suggested an alternative "ACB" pose. elifesciences.org These simulations help to rationalize the energetic favorability of different orientations by analyzing the intricate network of interactions between the ligand and the protein over time.

Furthermore, MD simulations can reveal the dynamic nature of the ligand-receptor complex. They show how the protein structure might adapt to accommodate the ligand and how the ligand itself might exhibit flexibility while bound. These computational studies are often complemented by experimental data from cryo-electron microscopy (cryo-EM) and X-ray crystallography to build a comprehensive model of the interaction. elifesciences.orgnih.gov

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules with high accuracy. als-journal.cometprogram.org DFT calculations have been pivotal in analyzing the structural properties of paroxetine, particularly in understanding its conformational possibilities and the stability of its various forms. nih.govresearchgate.net

Researchers have used DFT to optimize the molecular structure of paroxetine in the ground state, calculating key geometrical parameters such as bond lengths and angles. als-journal.com These theoretical calculations can be compared with experimental data from X-ray diffraction to validate the computational models. nih.govresearchgate.net

A significant application of DFT in paroxetine research has been the study of its polymorphism, especially when complexed with other molecules like cyclodextrins. nih.govresearchgate.net DFT calculations have helped to elucidate the thermodynamic stabilities of different polymorphic forms by computing their potential energy surfaces (PESs). nih.gov For example, studies have shown that the conformational flexibility of paroxetine leads to different inclusion scenarios within a cyclodextrin (B1172386) host, resulting in polymorphs with distinct energetic stabilities. nih.gov DFT has been used to confirm that a 2:1 cyclodextrin-paroxetine complex can be more energetically favorable than a 1:1 complex due to a greater presence of dispersion interactions. researchgate.net

| DFT Application | Finding | Reference |

| Molecular Geometry | Calculation of optimized bond lengths and angles in the ground state. | als-journal.com |

| Polymorph Stability | Elucidation of thermodynamic stabilities of different crystal forms through Potential Energy Surface (PES) calculations. | nih.gov |

| Complex Energetics | Confirmation that a 2:1 β-cyclodextrin-paroxetine complex is energetically more favorable than a 1:1 complex. | researchgate.net |

Modeling of Ligand-Receptor Interactions for cis-Isomers

Understanding the precise interactions between a ligand and its receptor is crucial for rational drug design. Modeling studies for cis-paroxetine focus on its binding to the serotonin transporter (SERT). The central binding site of SERT is composed of three subsites (A, B, and C) that accommodate the different moieties of the paroxetine molecule. elifesciences.org

Structural models derived from X-ray crystallography and cryo-EM show that for paroxetine, the protonated nitrogen of the piperidine ring forms a key salt bridge and hydrogen bond with the residue Asp98 in subsite A. nih.gov This interaction is a common feature for many ligands that bind to monoamine transporters. elifesciences.org

The other parts of the cis-paroxetine molecule also form critical interactions:

Benzodioxol Moiety : This group is typically positioned in the hydrophobic subpocket B, where it can form π-π stacking interactions with aromatic residues like Y176. nih.gov

Fluorophenyl Ring : This ring generally occupies subsite C, pointing towards residues such as T497 and V501. nih.gov

Docking studies and 3D-QSAR models have been developed to rationalize the selectivity of paroxetine for SERT over other monoamine transporters like the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). acs.org These models highlight how subtle differences in the amino acid composition of the binding sites across these transporters lead to significant differences in binding affinity. For instance, the presence of Ile172 in hSERT modifies the cavity for the fluorophenyl ring, contributing to the high affinity and selectivity of paroxetine. acs.org

| Paroxetine Moiety | Interacting Subsite | Key Interacting Residues (in SERT) | Interaction Type |

| Piperidine Nitrogen | Subsite A | Asp98, Tyr95 | Salt Bridge, Hydrogen Bond, Cation-π |

| Benzodioxol | Subsite B | A169, I172, A173, Y176 | Hydrophobic, π-π Stacking |

| Fluorophenyl | Subsite C | T497, V501 | van der Waals |

Conformational Analysis and Flexibility

Paroxetine is a conformationally flexible molecule, a property that significantly influences its binding and solid-state characteristics. nih.govuc.pt The key to its flexibility lies in the torsion angles around the -CH2-O- group that connects the piperidine ring (A-ring) with the substituted phenyl ring system (C-D-rings). nih.gov

Studies combining X-ray analysis and DFT calculations have revealed that paroxetine can adopt different low-energy conformations. nih.gov For example, in studies of its complexes with β-cyclodextrin, two distinct conformations have been identified:

An open V-shaped conformation . nih.gov

A closed U-shaped structure . nih.gov

The existence of these different conformers is a phenomenon known as conformational polymorphism. uc.pt The specific conformation adopted can be influenced by the molecular environment, such as crystallization conditions or binding to a receptor. nih.gov Theoretical explorations of the potential energy surface (PES) of paroxetine have shown that the free molecule and the molecule in complex with the serotonin transporter are energetically more stable in certain conformations over others. nih.gov This intrinsic flexibility is crucial for allowing the molecule to adapt its shape to fit optimally within the binding pocket of its biological target.

Q & A

Q. What validated analytical methods are recommended for structural identification and purity assessment of rac cis-Paroxetine Hydrochloride?

To confirm the structural identity and purity of rac cis-Paroxetine Hydrochloride, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the stereochemistry and confirm the presence of the cis-configuration in the piperidine ring. Cross-reference spectral data with pharmacopeial standards (e.g., USP Paroxetine Hydrochloride monographs) .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection (e.g., 295 nm) to assess purity. Validate the method using parameters like retention time matching with certified reference materials (CRMs) and peak area normalization for impurity quantification .

- Mass Spectrometry (MS) : Confirm molecular weight (329.37 g/mol for the free base) and fragmentation patterns via LC-MS/MS to detect degradation products or isomers .

Q. How should stability studies for this compound be designed under preclinical storage conditions?

Stability testing must adhere to ICH guidelines (Q1A-Q1E) and include:

- Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 6 months, acidic/alkaline hydrolysis, oxidative stress with HO) to identify degradation pathways. Monitor using HPLC and MS .

- Photostability : Store samples under ICH light conditions (e.g., 1.2 million lux-hours) and analyze for cis-trans isomerization or oxidation byproducts. Use amber vials to prevent light-induced degradation .

- Long-Term Stability : Store at -20°C in airtight, light-protected containers. Perform periodic assays (e.g., every 3 months) to track potency and impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across preclinical models?

Conflicting PK data (e.g., bioavailability variations in rodents vs. primates) require:

- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to account for species-specific factors (e.g., CYP2D6 metabolism rates, plasma protein binding differences). Validate using in vitro hepatocyte assays .

- Dose Normalization : Adjust doses based on body surface area (BSA) or allometric scaling to enable cross-species comparisons. For example, human equivalent doses (HED) should be calculated using FDA-recommended formulas .

- Statistical Reconciliation : Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Apply heterogeneity tests (I statistic) to identify outliers and adjust for confounding variables like diet or co-administered drugs .

Q. What experimental strategies are effective in elucidating the chiral-specific pharmacodynamics of this compound?

To differentiate the activity of cis vs. trans isomers:

- Chiral Resolution : Separate enantiomers via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) and collect fractions for individual bioactivity testing .

- Receptor Binding Assays : Compare affinity for serotonin transporters (SERT) using radioligand displacement (e.g., H-paroxetine). Validate with CRISPR-edited cell lines expressing human SERT .

- In Vivo Microdialysis : Administer resolved enantiomers to rodents and measure extracellular serotonin levels in the prefrontal cortex. Correlate with behavioral assays (e.g., forced swim test) .

Q. How can multi-omics data be integrated to address conflicting hypotheses about this compound’s off-target effects?

Contradictory findings (e.g., mitochondrial toxicity vs. neuroprotection) demand systems biology approaches:

- Transcriptomics : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., oxidative phosphorylation, apoptosis). Cross-reference with LINCS L1000 database for mechanistic patterns .

- Proteomics : Use tandem mass tag (TMT) labeling to quantify protein expression changes. Prioritize targets validated by CRISPR knockout or siRNA silencing .

- Network Pharmacology : Build interaction networks (e.g., STRING, Cytoscape) to map off-target proteins onto disease modules (e.g., Alzheimer’s). Validate with in vitro kinase profiling .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values. Use software like GraphPad Prism for curve fitting and outlier detection .

- Bayesian Hierarchical Models : Account for inter-study variability by incorporating prior distributions (e.g., Markov Chain Monte Carlo methods) .

- Benchmark Dose (BMD) Analysis : Calculate the lower confidence limit (BMDL) for adverse effects using EPA’s BMDS software .

Q. How should researchers design in vitro-in vivo extrapolation (IVIVE) studies for this compound?

- Hepatocyte Clearance Assays : Measure intrinsic clearance (CL) in human liver microsomes. Adjust for fu (unbound fraction) and apply the well-stirred model to predict hepatic clearance .

- Permeability Assessment : Use Caco-2 cell monolayers or PAMPA to estimate intestinal absorption. Correlate with in vivo PK data using Simcyp or GastroPlus .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.